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molecular formula C13H18N2O B8519432 5-METHOXY-alpha,alpha-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE

5-METHOXY-alpha,alpha-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE

Cat. No. B8519432
M. Wt: 218.29 g/mol
InChI Key: DLIULDHSVXWYRZ-UHFFFAOYSA-N
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Patent
US04234595

Procedure details

The nitro compound produced in Procedure 69C was reduced with Raney nickel and hydrazine hydrate according to the method of Procedure 67D. The structure of the product was confirmed by examination of the NMR spectrum, m.p. 114°-116°, yield 25.8 g. from 31.3 g. of nitro compound.
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][C:13]([CH3:18])([N+:15]([O-])=O)[CH3:14].O.NN>[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][C:13]([CH3:18])([CH3:14])[NH2:15] |f:1.2|

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)CC(C)([N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=CNC2=CC1)CC(N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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